molecular formula C19H17FN4O2 B5511535 N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide

Cat. No. B5511535
M. Wt: 352.4 g/mol
InChI Key: MDIDXZYEUMYPGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide typically involves multi-step organic reactions, starting from simpler precursors. While specific studies on this compound are scarce, synthesis strategies for related compounds provide insight. For instance, electrophiles and a series of substituted benzoic acids have been converted into esters, acid hydrazides, and then into heterocyclic cores in related molecules. These methods might be adaptable for synthesizing the target compound through tailored electrophilic substitution reactions, cyclization, and condensation steps (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of such a compound is typically characterized using spectroscopic techniques such as IR, EI-MS, 1H NMR, and 13C NMR. These methodologies provide detailed information on the molecular framework, functional groups, and the spatial arrangement of atoms within the molecule, essential for understanding its chemical behavior and interactions (Abbasi et al., 2018).

Scientific Research Applications

Synthesis and Biological Evaluation

One study focused on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography. These compounds, including derivatives of benzoxadiazol, showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central benzodiazepine receptors. This suggests their potential application in imaging agent development for neurodegenerative disorders (Fookes et al., 2008).

Anticonvulsant Evaluation

Another research effort involved the synthesis and anticonvulsant evaluation of indoline derivatives, incorporating aryloxadiazole amine and benzothiazole acetamide frameworks. These compounds were tested for anticonvulsant activities, highlighting their potential therapeutic value in managing seizure disorders (Nath et al., 2021).

Chemical Reactivity and Application

A study on the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide discussed its application as a building block for Julia olefination. This research illustrates the compound's versatility in synthesizing alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, potentially useful in various chemical synthesis applications (Ghosh et al., 2009).

Anticancer Evaluation

The synthesis, characterization, and anticancer evaluation of certain derivatives were explored, indicating their potential in cancer treatment. These studies emphasize the relevance of benzoxadiazol derivatives in developing new therapeutic agents (Salahuddin et al., 2014).

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-11-14(13-4-3-5-15(20)19(13)21-11)9-18(25)24(2)10-12-6-7-16-17(8-12)23-26-22-16/h3-8,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIDXZYEUMYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(C)CC3=CC4=NON=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide

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